Cas no 97419-13-1 (Triethyl Orthoacetate-d3)

Triethyl Orthoacetate-d3 (C8H13D3O3) is a deuterated derivative of triethyl orthoacetate, where three hydrogen atoms are replaced by deuterium. This isotopically labeled compound is primarily used as a reagent in organic synthesis, particularly in the preparation of deuterated intermediates for pharmaceuticals and agrochemicals. Its key advantage lies in its role as a stable isotopic tracer, enabling precise mechanistic studies and metabolic pathway analysis in NMR spectroscopy and mass spectrometry. The incorporation of deuterium enhances molecular stability, reducing metabolic degradation in labeled compounds. Triethyl Orthoacetate-d3 is valued for its high isotopic purity and consistent performance in synthetic applications.
Triethyl Orthoacetate-d3 structure
Triethyl Orthoacetate-d3 structure
Product Name:Triethyl Orthoacetate-d3
CAS No:97419-13-1
MF:C8H18O3
MW:165.245208263397
CID:803565
PubChem ID:71752730
Update Time:2025-05-20

Triethyl Orthoacetate-d3 Chemical and Physical Properties

Names and Identifiers

    • Ethane-1,1,1-d3,2,2,2-triethoxy- (9CI)
    • Triethyl Orthoacetate-d3
    • Triethyl Orthoacetat
    • <1,1,1-2H3>triethyl orthoacetate
    • 1,1,1-Triethoxyethane-d3
    • Ethyl Orthoacetate-d3
    • Orthoacetic Acid-d3 Triethyl Ester
    • 97419-13-1
    • DTXSID80858521
    • 1,1,1-trideuterio-2,2,2-triethoxyethane
    • 1,1,1-Triethoxy(~2~H_3_)ethane
    • Inchi: 1S/C8H18O3/c1-5-9-8(4,10-6-2)11-7-3/h5-7H2,1-4H3/i4D3
    • InChI Key: NDQXKKFRNOPRDW-GKOSEXJESA-N
    • SMILES: O(CC)C(C([2H])([2H])[2H])(OCC)OCC

Computed Properties

  • Exact Mass: 165.14400
  • Monoisotopic Mass: 165.144424670g/mol
  • Isotope Atom Count: 3
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 6
  • Complexity: 76.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 27.7Ų

Experimental Properties

  • PSA: 27.69000
  • LogP: 1.76960

Triethyl Orthoacetate-d3 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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$196.00 2023-05-17
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Triethyl Orthoacetate-d3 Production Method

Triethyl Orthoacetate-d3 Related Literature

Additional information on Triethyl Orthoacetate-d3

Comprehensive Guide to Triethyl Orthoacetate-d3 (CAS No. 97419-13-1): Properties, Applications, and Industry Insights

Triethyl Orthoacetate-d3 (CAS No. 97419-13-1) is a deuterated derivative of triethyl orthoacetate, a versatile reagent widely used in organic synthesis, pharmaceuticals, and material science. This compound, featuring three deuterium atoms, is particularly valuable in isotopic labeling studies, NMR spectroscopy, and metabolic research. With the growing demand for deuterated compounds in drug discovery and analytical chemistry, Triethyl Orthoacetate-d3 has gained significant attention for its unique properties and applications.

The chemical structure of Triethyl Orthoacetate-d3 consists of an orthoacetate core with three ethoxy groups and a deuterated methyl group. Its molecular formula is C8H15D3O3, and it is often employed as a deuterium-labeled building block in synthetic chemistry. Researchers favor this compound for its stability, high isotopic purity (>98%), and compatibility with a wide range of reaction conditions.

One of the primary applications of Triethyl Orthoacetate-d3 is in the synthesis of deuterated pharmaceuticals. With the rise of personalized medicine and the need for improved drug metabolism studies, deuterium-labeled compounds like this enable scientists to track molecular pathways with precision. Pharmaceutical companies increasingly utilize isotope-labeled intermediates to enhance drug stability, reduce side effects, and comply with regulatory requirements for metabolic profiling.

In the field of NMR spectroscopy, Triethyl Orthoacetate-d3 serves as an invaluable tool for solvent suppression and signal referencing. Its distinct deuterium signature allows for clearer interpretation of complex spectra, making it a preferred choice in structural elucidation studies. Recent advancements in high-field NMR technologies have further amplified the demand for high-purity deuterated reagents like this compound.

The compound also finds applications in material science, particularly in the development of specialty polymers and coatings. When incorporated into polymer chains, the deuterium atoms provide unique scattering properties for neutron studies, enabling researchers to investigate material structures at the molecular level. This has become particularly relevant in the development of advanced battery materials and organic electronics, where understanding molecular interactions is crucial for performance optimization.

From a synthetic chemistry perspective, Triethyl Orthoacetate-d3 is frequently used in Claisen condensation reactions and as a protecting group for carboxylic acids. Its deuterated nature allows for precise mechanistic studies of these reactions, providing insights into kinetic isotope effects and reaction pathways. Many research papers have highlighted its utility in synthesizing complex natural products and bioactive molecules.

The production of Triethyl Orthoacetate-d3 requires specialized facilities capable of handling deuterium incorporation with high precision. Manufacturers typically employ catalytic deuteration methods or start from deuterated precursors to ensure the desired isotopic purity. Quality control measures include rigorous NMR analysis and mass spectrometry to verify the deuterium content and chemical purity, which are critical parameters for research applications.

Storage and handling of Triethyl Orthoacetate-d3 require standard laboratory precautions for organic compounds. It should be kept in tightly sealed containers under inert atmosphere to prevent moisture absorption and decomposition. While not classified as hazardous under normal conditions, proper ventilation and personal protective equipment are recommended when working with this chemical.

Market trends indicate growing demand for isotope-labeled compounds across various industries. The global market for deuterated chemicals is projected to expand significantly, driven by increasing R&D investments in pharmaceuticals and analytical technologies. Triethyl Orthoacetate-d3 represents an important segment of this market, with applications expanding into new areas such as proteomics research and environmental tracing studies.

For researchers considering Triethyl Orthoacetate-d3 for their work, several factors should be evaluated. The isotopic purity level should match the intended application, with most studies requiring >98% deuterium incorporation. The chemical purity is equally important, as impurities can interfere with sensitive analytical methods. Reputable suppliers typically provide comprehensive analytical data sheets with each batch, including proton NMR, carbon NMR, and mass spectrometry results.

Recent scientific publications have demonstrated innovative uses of Triethyl Orthoacetate-d3 in metabolomics studies and drug discovery. Its ability to serve as a tracer molecule has enabled breakthroughs in understanding metabolic pathways and enzyme mechanisms. As analytical techniques become more sophisticated, the demand for high-quality deuterated reagents like this compound is expected to grow correspondingly.

In conclusion, Triethyl Orthoacetate-d3 (CAS No. 97419-13-1) represents a valuable tool in modern chemical research and industrial applications. Its unique properties as a deuterated synthon make it indispensable for isotopic labeling, mechanistic studies, and advanced material development. As scientific exploration continues to push boundaries in chemistry and biology, compounds like Triethyl Orthoacetate-d3 will undoubtedly play an increasingly important role in facilitating discoveries and technological advancements.

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